2,2'-Diiodobiphenyl
Overview
Description
2,2'-Diiodobiphenyl is a biphenyl derivative where two iodine atoms are substituted at the 2,2' positions of the biphenyl structure. Biphenyl compounds are characterized by a pair of phenyl rings connected by a single bond, allowing for rotation about the inter-ring bond. The presence of iodine atoms in the compound can significantly influence its physical, chemical, and electronic properties.
Synthesis Analysis
The synthesis of biphenyl derivatives often involves palladium-catalyzed coupling reactions. For instance, a novel approach for the synthesis of triphenylenes, which are structurally related to biphenyls, has been developed using palladium-catalyzed coupling of 2-iodobiphenyls and iodobenzenes, involving dual C-H activations and double C-C bond formations . Similarly, 2-nitrobiphenyls and 2,2'-dinitrobiphenyls can be synthesized using the Suzuki cross-coupling reaction, which may also be applicable to diiodobiphenyls . Additionally, mechanochemistry has been employed as an efficient, solvent-free synthesis method for 3-amino-2,4-dicarbonitrile-5-methylbiphenyls, indicating that similar techniques could potentially be adapted for the synthesis of 2,2'-Diiodobiphenyl .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is influenced by the substituents on the phenyl rings. For example, 2,2'-difluorobiphenyl exhibits a syn-arrangement of the fluorine nuclei with the ring normals at a specific angle, and a similar conformational behavior might be expected for 2,2'-Diiodobiphenyl . The presence of bulky substituents, as seen in other biphenyl analogues, can lead to significant steric hindrance and influence the overall molecular conformation .
Chemical Reactions Analysis
Biphenyl compounds can participate in various chemical reactions, including electrophilic aromatic substitution, which could be influenced by the presence of electron-withdrawing groups such as iodine . The reactivity of 2,2'-Diiodobiphenyl would likely be affected by the iodine substituents, which could act as leaving groups in further substitution reactions or be involved in oxidative addition reactions in the context of palladium-catalyzed processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are determined by their molecular structure and substituents. For instance, the introduction of halogen atoms like iodine can increase the molecular weight and influence the melting and boiling points of the compound. The electronic properties, such as reduction potential, can also be significantly altered, as seen in the case of an "extended viologen" biphenyl derivative, which is reported to be a highly reducing neutral organic molecule . The thermal properties of biphenyl-based coordination polymers have been studied, suggesting that similar investigations could provide insights into the stability and phase behavior of 2,2'-Diiodobiphenyl .
Scientific Research Applications
1. Radical Reactions in Organic Chemistry
2,2'-Diiodobiphenyl (DIB) has been studied for its role in radical reactions. Geahigan et al. (1998) observed that DIB reacts with arenediazonium hexafluorophosphates to form biphenyleneiodonium salt and iodoarenes. This reaction follows a free-radical-chain mechanism, demonstrating the importance of DIB in radical transfer reactions in organic chemistry (Geahigan et al., 1998).
2. Antimicrobial Properties
2,2'-Diiodobiphenyl and related compounds have been investigated for their broad spectrum antibacterial properties. Heath et al. (1998) identified the enoyl-acyl carrier protein reductase component of the type II fatty acid synthase system as a specific cellular target for these antibacterials. This highlights the potential of DIB and its derivatives in developing new antimicrobial agents (Heath et al., 1998).
3. Applications in Organic Synthesis
DIB is also significant in organic synthesis. Chou et al. (2002) reported that DIB undergoes hydrodeiodo phenylethynylation under certain catalytic conditions, providing insights into its utility in coupling reactions and synthesis of complex organic molecules (Chou et al., 2002).
4. Role in Polymerization and Material Science
In the field of material science, DIB derivatives have shown promise. For example, Ijpeij et al. (2002) developed a new route to 2,2'-bis(2-indenyl)biphenyl derivatives, significant for olefin polymerization, using a Suzuki coupling reaction. This underlines the importance of DIB in the synthesis of materials with potential applications in various industries (Ijpeij et al., 2002).
5. Chiral Separations in Chemistry
Wolf et al. (1995) explored the use of DIB in chiral separations. They demonstrated the separation of rac-2,2'-diiodobiphenyl enantiomers using liquid chromatography, showcasing the potential of DIB in stereochemical applications (Wolf et al., 1995).
Safety And Hazards
When handling 2,2’-Diiodobiphenyl, it’s important to avoid breathing in dust, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and ensure adequate ventilation . In case of contact with skin, wash with plenty of water . If swallowed, immediately make the victim drink water .
properties
IUPAC Name |
1-iodo-2-(2-iodophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVRXSGTNWILMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176893 | |
Record name | 2,2'-Diiodobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Diiodobiphenyl | |
CAS RN |
2236-52-4 | |
Record name | 2,2'-Diiodobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2236-52-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Diiodobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-DIIODOBIPHENYL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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